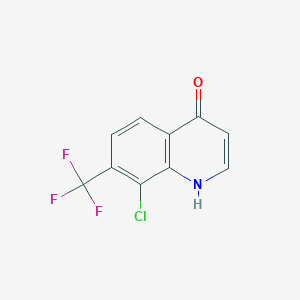

8-Chloro-7-(trifluoromethyl)quinolin-4-ol

Description

Historical Development and Significance of Quinoline (B57606) Scaffolds in Medicinal Chemistry

The journey of quinoline in medicinal chemistry began with the isolation of quinine (B1679958) from the bark of the Cinchona tree, a discovery that revolutionized the treatment of malaria. mdpi.com This natural product, with its quinoline core, spurred the synthesis of a vast array of derivatives. mdpi.commdpi.com The first synthetic quinoline-based drug, cinchocaine, was developed as a local anesthetic. mdpi.com Over the decades, the versatility of the quinoline scaffold has been demonstrated by its presence in a wide range of clinically approved drugs with diverse therapeutic applications. mdpi.comsigmaaldrich.combldpharm.com

The significance of the quinoline scaffold lies in its unique bicyclic aromatic structure, composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.govnih.gov This arrangement provides a rigid framework that can be readily functionalized at various positions, allowing for the fine-tuning of its biological activity. nih.govamerigoscientific.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking interactions with biological targets. amerigoscientific.com

The broad spectrum of pharmacological activities associated with quinoline derivatives is remarkable, encompassing:

Antimalarial agents: Beyond quinine, synthetic analogs like chloroquine, primaquine, and mefloquine (B1676156) have been mainstays in malaria treatment and prevention. mdpi.comnih.gov

Anticancer agents: Compounds such as topotecan (B1662842) and camptothecin, which are topoisomerase inhibitors, feature a quinoline-related core and are used in cancer chemotherapy. amerigoscientific.comsigmaaldrich.com The quinoline scaffold is a subject of ongoing research for the development of new kinase inhibitors for cancer therapy. amerigoscientific.comsigmaaldrich.com

Antibacterial agents: The fluoroquinolone class of antibiotics, including ciprofloxacin (B1669076) and levofloxacin, are potent broad-spectrum antibacterial agents. mdpi.combldpharm.com

Other therapeutic areas: Quinoline derivatives have also been investigated for their potential as anti-inflammatory, antiviral, antifungal, neuroprotective, and cardiovascular agents. sigmaaldrich.comnih.govsigmaaldrich.com

This rich history underscores the status of quinoline as a privileged scaffold in drug discovery, providing a fertile ground for the design and synthesis of new therapeutic molecules. amerigoscientific.comsigmaaldrich.com

Strategic Role of Halogenated and Trifluoromethylated Substitutions in Contemporary Chemical Biology

The introduction of halogen atoms and trifluoromethyl (CF3) groups into organic molecules is a widely employed strategy in medicinal chemistry to modulate their biological profiles. These substitutions can profoundly influence a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.

Halogenation , the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, iodine) into a molecule, can have several important effects. Chlorine, as seen in 8-Chloro-7-(trifluoromethyl)quinolin-4-ol, is a common substituent. It is an electronegative atom that can alter the electronic distribution within the molecule, potentially influencing its reactivity and ability to form halogen bonds—a type of non-covalent interaction with biological macromolecules. The presence of a halogen can also block sites of metabolism, thereby increasing the metabolic stability and bioavailability of a drug candidate.

The trifluoromethyl (CF3) group has gained immense popularity in drug design due to its unique electronic properties and steric bulk. It is a strongly electron-withdrawing group, which can significantly impact the acidity or basicity of nearby functional groups. The CF3 group is also highly lipophilic, which can enhance a molecule's ability to cross cell membranes. Furthermore, the C-F bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation. This increased metabolic stability can lead to a longer duration of action for a drug. The replacement of a methyl group with a trifluoromethyl group is a common tactic in medicinal chemistry, although its effect on bioactivity can vary.

In the context of this compound, the combination of a chloro and a trifluoromethyl group on the quinoline scaffold is a clear example of strategic molecular design aimed at optimizing its drug-like properties.

Current Research Trajectories and Academic Interest Pertaining to Quinoline Derivatives

Academic and industrial research on quinoline derivatives remains a vibrant and highly active field. Current research is focused on several key areas:

Development of Novel Anticancer Agents: A significant portion of current research is dedicated to the design and synthesis of new quinoline-based anticancer drugs. amerigoscientific.comsigmaaldrich.comsigmaaldrich.com This includes the development of novel kinase inhibitors, compounds that target DNA, and agents that can overcome drug resistance. amerigoscientific.comsigmaaldrich.com

Combating Infectious Diseases: With the rise of drug-resistant pathogens, there is a pressing need for new antimicrobial agents. Research is ongoing to develop new quinoline-based antibiotics, antifungals, and antiviral drugs. nih.gov The quinoline scaffold continues to be a key template in the search for new antimalarial drugs to combat resistant strains of the malaria parasite.

Neurodegenerative Diseases: There is growing interest in the potential of quinoline derivatives for the treatment of neurodegenerative disorders such as Alzheimer's disease. sigmaaldrich.com

Green Synthesis and Novel Methodologies: Chemists are actively developing more efficient and environmentally friendly methods for the synthesis of quinoline derivatives. This includes the use of multicomponent reactions and novel catalytic systems.

Hybrid Molecules: A modern approach in drug design involves the creation of hybrid molecules that combine the quinoline scaffold with other pharmacophores. This strategy aims to create multifunctional drugs that can hit multiple targets or have enhanced efficacy.

The continued academic interest in quinoline derivatives is a testament to their versatility and therapeutic potential. nih.gov While specific research on this compound is not prominent, its structure aligns with these current research trajectories, suggesting it could be a molecule of interest for future investigation.

Data on Related Compounds

Due to the lack of specific research data for this compound, the following tables present information on structurally related compounds to provide a comparative context.

Table 1: Physicochemical Properties of Related Chloro-Trifluoromethyl-Quinolines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Chloro-8-(trifluoromethyl)quinoline | 23779-97-7 | C10H5ClF3N | 231.60 | 80-82 |

| 4-Chloro-7-(trifluoromethyl)quinoline | 346-55-4 | C10H5ClF3N | 231.60 | 69-71 |

| 8-Chloroquinolin-7-ol | 1261670-97-6 | C9H6ClNO | 179.60 | Not available |

| 7-Chloroquinolin-8-ol | 876-86-8 | C9H6ClNO | 179.60 | Not available |

| 5-Chloro-7-iodo-8-quinolinol | 130-26-7 | C9H5ClINO | 305.50 | Not available |

Data sourced from commercial supplier and database entries. sigmaaldrich.comnih.govnih.govsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-7-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO/c11-8-6(10(12,13)14)2-1-5-7(16)3-4-15-9(5)8/h1-4H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVBDNYSZWHTPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C=CN2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Structure Activity and Structure Mechanism Relationships for 8 Chloro 7 Trifluoromethyl Quinolin 4 Ol Analogs

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for 8-Chloro-7-(trifluoromethyl)quinolin-4-ol are not extensively detailed in the available literature, the principles can be applied by examining studies on analogous quinoline (B57606) and quinolinone derivatives. researchgate.netnih.gov

Computational QSAR Model Development and Statistical Validation

The development of a robust QSAR model for analogs of this compound would involve a multi-step process. Initially, a dataset of structurally related quinoline derivatives with corresponding biological activity data (e.g., inhibitory concentrations) is compiled. nih.gov Subsequently, molecular descriptors for each compound are calculated, representing their physicochemical properties. Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is generated that links the descriptors to the biological activity. researchgate.net

For instance, a QSAR study on quinolinone-based thiosemicarbazones developed a model with strong statistical parameters (R² = 0.83), indicating a good correlation between the selected descriptors and antitubercular activity. nih.gov The validation of such models is critical and is typically performed using internal methods (e.g., leave-one-out cross-validation, yielding a Q² value) and external validation with a set of compounds not used in the model generation. nih.gov A high Q² value (e.g., > 0.7) suggests good predictive ability of the model. nih.gov For quinoline derivatives, successful models have been developed with Q² values as high as 0.83. researchgate.net

Identification of Physicochemical Descriptors and Their Influence on Biological Activity

The biological activity of quinoline derivatives is governed by a combination of electronic, steric, and hydrophobic properties. QSAR studies on related compounds have identified several key descriptors. nih.govnih.gov

Electronic Descriptors: The electronegativity and electron density are crucial. nih.gov The potent electron-withdrawing nature of the trifluoromethyl group at C-7 and the chloro group at C-8 in this compound significantly influences the electron distribution across the quinoline ring system. This can affect the molecule's ability to participate in charge-transfer interactions or hydrogen bonding at the target site. The nitrile group (a bioisostere for halogens) is noted for its strong electron-withdrawing character and its role as a hydrogen bond acceptor. mdpi.com

Steric/Topological Descriptors: Parameters such as van der Waals volume, molar refractivity, and Connolly accessible area are important. nih.govnih.gov For some quinoline analogs, bulky substituents are found to decrease binding affinity. nih.gov However, an increase in branching and the presence of heteroatoms can be favorable for activity, as indicated by topological parameters. nih.gov The specific placement of the trifluoromethyl and chloro groups on the this compound scaffold defines its size and shape, which are critical for complementarity with a biological target.

Hydrophobicity Descriptors: Lipophilicity, often expressed as logP, is a key factor in determining how a molecule crosses biological membranes and interacts with hydrophobic pockets in a receptor. nih.gov The trifluoromethyl group, in particular, is known to significantly increase the lipophilicity of a molecule, which can enhance its biological activity.

Table 1: Key Physicochemical Descriptors and Their General Influence on the Activity of Quinoline Analogs

| Descriptor Category | Specific Descriptor | General Influence on Biological Activity | Relevance to this compound |

| Electronic | Electronegativity, Electron Density | Influences hydrogen bonding capacity and electrostatic interactions with the target. nih.gov | The CF₃ and Cl groups are strongly electronegative, modulating the electronic profile of the quinoline core. |

| Steric | Van der Waals Volume, Molar Refractivity | Affects the fit of the molecule into the binding site; bulkier groups can be detrimental or beneficial depending on the target. nih.gov | The size and position of the CF₃ and Cl groups dictate the steric profile and accessibility of other functional groups. |

| Hydrophobic | LogP | Governs membrane permeability and interaction with hydrophobic pockets in the receptor. nih.gov | The CF₃ group significantly increases lipophilicity, potentially enhancing cell penetration and binding. |

| Topological | Branching Index (BI), Mean Topological Index (MTI) | Increased branching and the presence of heteroatoms can be favorable for activity. nih.gov | The substituted quinoline core represents a complex topology influencing its interaction capabilities. |

Impact of Molecular Architecture on Biological Interaction Profiles

Contribution of Chlorine and Trifluoromethyl Groups to Binding Affinity and Selectivity

The presence and position of halogen and trifluoromethyl substituents on the quinoline ring are critical determinants of biological activity.

Chlorine Group (at C-8): The chlorine atom at the C-8 position influences the molecule's properties through both steric and electronic effects. As an electron-withdrawing group, it lowers the pKa of the quinoline nitrogen. Its position can also direct the binding orientation within a receptor pocket. In studies of 7-chloro-4-substituted-quinolines, the functional groups on the substituent at the 4-position were found to influence the crystallization process, highlighting the interplay between different parts of the molecule. rsc.org

Trifluoromethyl Group (at C-7): The CF₃ group is a strong electron-withdrawing substituent and is known for its ability to increase metabolic stability and membrane permeability due to its high lipophilicity. nih.gov In some 4-aminoquinoline (B48711) series, a bioisosteric replacement of a 7-chloro group with a 7-trifluoromethyl group resulted in compounds with generally lower antigrowth activity on breast cancer cells, suggesting that the specific nature and position of the substituent are finely tuned for a given biological target. nih.gov However, in other cases, the trifluoromethyl group can enhance binding affinity through favorable interactions with the target protein. nih.gov The ability of the CF₃ group to engage in numerous close contacts can aid in its interaction with biological targets.

Structure-activity relationship (SAR) analyses of related compounds show that the nature of the substituent on the quinoline ring is crucial. For example, in one series of 4-aminoquinoline sulfonamides, compounds with a 7-trifluoromethyl substitution showed a significant increase in potency against breast cancer cell lines when a thiophenyl-2-carboxylic acid methyl ester group was also present. nih.gov

Role of the 4-Hydroxyl Group in Ligand-Target Interactions

The 4-hydroxyl group of the quinolin-4-ol core is a key functional group that can participate in crucial hydrogen bonding interactions with biological targets. This group exists in a tautomeric equilibrium with its keto form, quinolin-4(1H)-one. This tautomerism is significant, as both the hydrogen bond donating ability of the -OH group (enol form) and the hydrogen bond accepting ability of the carbonyl group (keto form) can be vital for receptor binding. nih.gov

The importance of this functional group is highlighted in studies where modification or replacement leads to a loss of activity. For many quinolin-4-ones, the presence of the carbonyl group at position 4 is considered essential for their potency. nih.gov The ability of this group to act as a hydrogen bond acceptor is often a key interaction in the binding pocket of enzymes like DNA topoisomerase.

Computational Chemistry and Molecular Modeling of 8 Chloro 7 Trifluoromethyl Quinolin 4 Ol Analogs

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-Chloro-7-(trifluoromethyl)quinolin-4-ol analogs, molecular docking is instrumental in predicting their binding affinities and modes of interaction with specific biological targets, such as enzymes or receptors.

The process involves placing the ligand (the quinoline (B57606) analog) into the binding site of the target protein and evaluating the binding energy. Lower binding energies typically indicate a more stable ligand-protein complex. For instance, studies on various quinoline derivatives have demonstrated their potential to bind to the active sites of proteins implicated in diseases like cancer and bacterial infections. nih.govmdpi.com In a typical molecular docking study of a quinoline analog, the compound is docked into the active site of a target protein, and the interactions are analyzed. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, a study on 7-chloro-4-aminoquinoline-benzimidazole hybrids, which are structurally related to the compound of interest, identified key hydrogen bond interactions with amino acid residues such as Glu310 and Asp404 within the active site of the c-Src tyrosine kinase. nih.govmdpi.com

The insights gained from molecular docking simulations are pivotal for structure-activity relationship (SAR) studies, where the correlation between a compound's chemical structure and its biological activity is investigated. By understanding how modifications to the quinoline scaffold affect binding, researchers can rationally design more potent and selective inhibitors.

| Parameter | Description | Significance in Drug Design |

| Binding Energy (kcal/mol) | The energy released when a ligand binds to a target protein. | A lower binding energy suggests a more stable and potentially more potent interaction. |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Crucial for the specificity and stability of ligand-target binding. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the target protein. | Contribute significantly to the overall binding affinity. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Important for the overall shape complementarity and stability of the complex. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing a deeper understanding of their intrinsic reactivity and stability. These methods are based on the principles of quantum mechanics and can accurately predict various molecular attributes.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. In the context of quinoline analogs, DFT is applied to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. For example, DFT calculations have been successfully used to study the vibrational spectra of various substituted quinolines, such as 4-hydroxy-3-cyano-7-chloro-quinoline and 5-Chloro-7-Iodoquinolin-8-ol, showing good agreement with experimental data. dergipark.org.triau.ir These calculations help in confirming the structure of newly synthesized compounds and provide insights into their chemical bonding.

Frontier Molecular Orbital (FMO) analysis is a key component of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. For quinoline derivatives, FMO analysis helps in understanding their reactivity and potential to participate in chemical reactions, which is crucial for their biological activity. iau.irresearchgate.net

| Parameter | Description | Implication for Reactivity |

| HOMO Energy | The energy of the highest occupied molecular orbital. | Related to the ability of a molecule to donate electrons. |

| LUMO Energy | The energy of the lowest unoccupied molecular orbital. | Related to the ability of a molecule to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule. researchgate.netnih.gov It helps in identifying the regions that are rich or poor in electrons. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. For quinoline analogs, MEP maps can predict the sites of interaction with biological macromolecules, such as hydrogen bonding and other electrostatic interactions. researchgate.netnih.gov For instance, in many quinolinol derivatives, the area around the hydroxyl group's oxygen atom shows a negative potential, indicating its role as a hydrogen bond acceptor. researchgate.net

| MEP Region | Color Code | Interpretation |

| Negative Potential | Red | Electron-rich region, susceptible to electrophilic attack. |

| Positive Potential | Blue | Electron-deficient region, susceptible to nucleophilic attack. |

| Zero Potential | Green | Neutral region. |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Complex Stability

While molecular docking provides a static picture of ligand-target interactions, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the target, as well as the stability of the ligand-target complex. For quinoline analogs, MD simulations are used to assess the stability of their binding to a target protein over a period of time, typically nanoseconds. researchgate.net These simulations can reveal whether the ligand remains stably bound in the active site or if it dissociates, providing a more realistic assessment of its potential as an inhibitor.

In silico Absorption, Distribution, and Excretion (ADE) Predictions and Druglikeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties, including Absorption, Distribution, Metabolism, and Excretion (ADME), must be evaluated. In silico ADME predictions offer a rapid and cost-effective way to assess these properties for a large number of compounds. For analogs of this compound, various computational models are used to predict parameters such as oral bioavailability, solubility, and permeability. nih.govmdpi.comresearchgate.net

Druglikeness is often assessed using rules such as Lipinski's Rule of Five, which provides a set of guidelines for the physicochemical properties of orally active drugs. Studies on related 7-chloroquinoline (B30040) derivatives have utilized web tools like SwissADME to calculate these properties. nih.govmdpi.com For example, a compound's potential for good oral bioavailability is often linked to having a molecular weight under 500, a logP value less than 5, and a certain number of hydrogen bond donors and acceptors.

| ADME/Druglikeness Parameter | Description | Importance |

| Lipinski's Rule of Five | ||

| Molecular Weight | The mass of the molecule. | Should generally be ≤ 500 for good absorption. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity; should generally be ≤ 5. |

| Hydrogen Bond Donors | The number of N-H and O-H bonds. | Should generally be ≤ 5. |

| Hydrogen Bond Acceptors | The number of nitrogen and oxygen atoms. | Should generally be ≤ 10. |

| Other Properties | ||

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | Related to drug permeability; should generally be < 140 Ų. |

| Gastrointestinal (GI) Absorption | The predicted absorption from the gut into the bloodstream. | High absorption is desirable for orally administered drugs. |

| Blood-Brain Barrier (BBB) Permeability | The ability of the compound to cross the blood-brain barrier. | Important for drugs targeting the central nervous system. |

Preclinical Pharmacological Study Methodologies Using Non Human Models for Quinoline Derivatives

In vitro Assays for Biological Activity Assessment

In vitro assays are fundamental to the initial screening and characterization of quinoline (B57606) derivatives. These tests are performed in a controlled environment outside of a living organism, typically using isolated cells or molecules. They allow for the rapid assessment of a compound's biological effects, including its impact on cell health, its ability to inhibit specific enzymes, or its interaction with cellular receptors.

Cell-based assays are crucial for determining the cytotoxic and cytostatic effects of quinoline derivatives on various cell lines, particularly in the context of anticancer drug development. These assays measure fundamental cellular processes.

Proliferation and Viability Assays: The initial assessment of a quinoline derivative's anticancer potential often involves measuring its effect on the growth and viability of cancer cell lines. Common methods include colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK8 assays, which measure the metabolic activity of living cells as an indicator of viability. nih.govnih.gov For instance, a series of novel quinoline derivatives were evaluated for their anti-proliferative activity against PC-3 (prostate cancer) and KG-1 (acute myelogenous leukemia) cells using the CCK8 assay, identifying compounds with potent growth-inhibitory effects (GI50 values in the low micromolar range). nih.gov Similarly, the cytotoxic effects of other quinoline derivatives have been tested on breast cancer cells (MCF-7, MDA-MB-231) and normal cells, with dose-response curves showing a reduction in cell viability as compound concentration increases. researchgate.net The NCI-60 screen, a panel of 60 different human tumor cell lines, is a comprehensive tool used to evaluate the anticancer activity of compounds like benzo[f]quinoline (B1222042) derivatives. nih.gov This screening provides data on the Percentage Growth Inhibition (PGI) and can reveal selective activity against certain cancer types. nih.gov

Cell Cycle Analysis: To understand the mechanism behind growth inhibition, flow cytometry is frequently used to analyze the cell cycle distribution of cells treated with a quinoline compound. nih.gov This technique can determine if a compound causes cells to arrest in a specific phase of the cell cycle (e.g., G2/M or S phase), which is a common mechanism for anticancer drugs. nih.gov For example, a promising quinoline derivative was found to cause cell cycle arrest in a concentration-dependent manner, suggesting its mechanism involves disrupting cell division. nih.gov

Apoptosis Detection: Compounds that induce cell death are further investigated to determine if they trigger apoptosis (programmed cell death). This can be assessed through various methods, including flow cytometry with annexin (B1180172) V and propidium (B1200493) iodide (PI) staining, or fluorescence microscopy using dyes like DAPI and PI to observe nuclear fragmentation and chromatin condensation, which are hallmarks of apoptosis. nih.govnih.gov

Table 1: Examples of Cell-Based Assays for Quinoline Derivatives

| Quinoline Derivative Class | Assay Type | Cell Lines Tested | Endpoint Measured | Key Finding | Reference |

|---|---|---|---|---|---|

| Novel Quinoline-Pyridine Hybrids | CCK8 Assay, Flow Cytometry | PC-3, KG-1 | Growth Inhibition (GI50), Cell Cycle Arrest, Apoptosis | Compound 13e showed potent GI50 (2.61/3.56 µM) and induced cell cycle arrest. | nih.gov |

| General Quinolines and Quinolones | MTT Assay, Flow Cytometry, Fluorescence Microscopy | MCF-7, K-562, HeLa | Viability, Cell Cycle Arrest, Nuclear Fragmentation | Compounds induced G2 or S-phase arrest and apoptosis selectively in cancer cells. | nih.gov |

| Substituted Nitroquinolines | MTT Assay | C6, HeLa, HT29 | Antiproliferative Activity, Apoptosis | 6-Bromo-5-nitroquinoline showed potent antiproliferative activity and induced apoptosis. | nih.gov |

| Benzo[f]quinoline Derivatives | NCI-60 Screen | 60 Human Cancer Cell Lines | Percentage Growth Inhibition (PGI) | Quaternary salt 3f exhibited highly selective activity against leukemia cells. | nih.gov |

Many drugs exert their effects by inhibiting specific enzymes. Enzymatic assays are therefore essential for identifying the molecular targets of quinoline derivatives and quantifying their inhibitory potency. These assays measure the activity of a purified enzyme in the presence of varying concentrations of the test compound.

Commonly targeted enzymes for quinoline derivatives include:

Protein Kinases: Kinases are critical regulators of cell signaling, and their dysregulation is a common feature of cancer. Quinoline derivatives have been evaluated as inhibitors of various kinases, including Pim-1 kinase, nih.gov receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor), HER-2, rsc.org and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2). researchgate.net For example, compound 5a from a series of quinoline-based derivatives was identified as a potent dual-target inhibitor of EGFR and HER-2, with IC50 values of 71 nM and 31 nM, respectively. rsc.org

Proteasomes: The proteasome is a protein complex that degrades unneeded or damaged proteins. Its inhibition is a valid anticancer strategy. Substituted quinolines have been identified as noncovalent inhibitors of the 20S proteasome's chymotryptic and caspase-like activities, with some compounds showing mixed-type inhibition, suggesting an allosteric mechanism. nih.gov

DNA-Modifying Enzymes: Enzymes that interact with DNA, such as DNA methyltransferases (DNMTs) and topoisomerases, are also key targets. mdpi.commdpi.com Certain bis-quinoline derivatives have shown potent inhibitory activity against human DNMT1 and DNMT3A. mdpi.comnih.gov Other quinoline derivatives have been found to inhibit topoisomerase I/IIα, enzymes that are crucial for managing DNA topology during replication. mdpi.com

Other Enzymes: Quinoline derivatives have also been screened against a wide range of other enzymes, such as acetylcholinesterase (AChE), human carbonic anhydrase (hCA), researchgate.net and HIV reverse transcriptase. nih.gov

Table 2: Examples of Enzymatic Inhibition by Quinoline Derivatives

| Quinoline Derivative Class | Target Enzyme | Assay Type | Inhibitory Concentration (IC50 / Ki) | Reference |

|---|---|---|---|---|

| Substituted Quinolines | Acetylcholinesterase (AChE) | Esterase Assay | Ki: 5.51–155.22 nM | researchgate.net |

| Substituted Quinolines | 20S Proteasome (Chymotryptic activity) | Fluorogenic Peptide Substrate Assay | IC50: 14.4 µM (for compound 7) | nih.gov |

| Pyrazolo[4,3-f]quinolines | Topoisomerase I/IIα | Relaxation/Decatenation Assay | Effective at <100 µM | mdpi.com |

| Bis-quinoline Derivatives | Human DNMT1 & DNMT3A | Radioactive Methylation Assay | IC50: Submicromolar to low micromolar range | mdpi.com |

| Quinoline-based Derivatives | EGFR / HER-2 | Kinase Activity Assay | IC50: 71 nM (EGFR), 31 nM (HER-2) (for compound 5a) | rsc.org |

These assays are designed to determine if and how a quinoline derivative interacts with specific cell surface or intracellular receptors.

Receptor Binding Assays: These assays measure the affinity of a compound for a receptor. This is often done through competitive binding experiments where the quinoline derivative competes with a known, often radiolabeled, ligand for binding to the receptor. The results are typically expressed as an inhibition constant (Ki) or an IC50 value, which is the concentration of the drug that displaces 50% of the specific binding of the radioligand. Molecular docking studies are also widely used as a computational method to predict the binding affinity and interaction mode of quinoline derivatives with the active site of a target receptor, such as the Serine/threonine-protein kinase 10 (STK10). mdpi.com

Functional Assays: While binding assays confirm an interaction, functional assays determine the consequence of that binding—whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). For G-protein coupled receptors (GPCRs), for example, functional assays might measure downstream events like changes in intracellular calcium levels or cyclic AMP (cAMP) production. Quinoline carboxamide derivatives have been evaluated as antagonists of the P2X7 receptor using a functional assay that measures ATP-induced calcium mobilization in transfected MCF-7 cells. nih.gov Similarly, new quinoline compounds have been identified as having dual antagonist activity towards the cysteinyl leukotriene receptor 1 (CysLT1R) and agonist activity towards the G protein-coupled bile acid receptor 1 (GPBAR1). unina.itunina.it

Table 3: Examples of Receptor Binding and Functional Assays for Quinoline Derivatives

| Quinoline Derivative Class | Receptor Target | Assay Type | Key Finding | Reference |

|---|---|---|---|---|

| Quinoline Carboxamides | P2X7 Receptor (P2X7R) | Bz-ATP-induced Ca2+ mobilization | Compound 3e showed potent antagonist activity (IC50 = 0.890 µM). | nih.gov |

| 4,6,7-substituted Quinolines | c-Met Kinase | Kinase Inhibition Assay | Derivatives 27 and 28 showed potent inhibition (IC50 = 19 and 64 nM). | nih.gov |

| Novel Quinoline Series | CysLT1R / GPBAR1 | Functional Assays, Molecular Docking | Identified compounds with dual antagonist (CysLT1R) and agonist (GPBAR1) activity. | unina.itunina.it |

| Thiopyrano[2,3-b]quinolines | CB1a Peptide | Molecular Docking | Predicted high binding affinity (-5.3 to -6.1 Kcal/mol). | nih.gov |

Ex vivo Model Systems for Functional Assessment

Ex vivo models bridge the gap between in vitro and in vivo studies. These systems use freshly isolated tissues or organs from an animal, allowing for the functional assessment of a compound in a more physiologically relevant environment than cultured cell lines. For example, the anti-inflammatory activity of a synthetic quinoline derivative was evaluated using an ex vivo model of λ-carrageenan-induced paw edema in mice, where levels of inflammatory markers like COX-2 and TNF-α were measured in the excised paw tissue. researchgate.net This approach maintains the complex cellular architecture and interactions of the tissue, providing valuable data on a compound's effect in a biological system that closely mimics the in vivo state.

Animal Models for Efficacy Studies (e.g., Xenograft Tumor Models, Specific Disease Models)

Animal models are indispensable for evaluating the in vivo efficacy of a potential drug. For anticancer quinoline derivatives, tumor xenograft models are the most common.

Xenograft Tumor Models: These models involve transplanting human cancer cells or tissues into immunodeficient mice.

Cell-Line-Derived Xenografts (CDX): Human cancer cell lines are injected subcutaneously or orthotopically (into the organ of origin) into mice. The effect of the quinoline derivative on tumor growth, weight, and volume is then monitored over time. nih.gov For example, a quinoline-indole-schiff base derivative (10E) was shown to significantly inhibit tumor growth when combined with ionizing radiation in a non-small cell lung cancer (NSCLC) xenograft model. nih.gov

Patient-Derived Xenografts (PDX): Tumor fragments from a human patient are directly implanted into mice. PDX models are considered more clinically relevant as they better retain the heterogeneity and microenvironment of the original human tumor.

Specific Disease Models: Beyond cancer, quinoline derivatives are tested in various other disease models. For instance, the antileishmanial activity of quinoline-triazole hybrids has been evaluated in a golden hamster model of Leishmania donovani infection. rsc.org Zebrafish embryo models are also increasingly used for rapid in vivo toxicity and anticancer activity screening of compounds, including quinoline-derived trifluoromethyl alcohols. georgiasouthern.edu

Table 4: Examples of Animal Models Used for Efficacy Studies of Quinoline Derivatives

| Quinoline Derivative | Animal Model | Disease/Condition | Endpoint Measured | Key Finding | Reference |

|---|---|---|---|---|---|

| N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine (11x) | Mice (Inbred BALB/c) | Colorectal Cancer (HCT-116 Xenograft) | Tumor growth and weight | Compound 11x effectively inhibited tumor growth. | nih.gov |

| Quinoline-indole-schiff base (10E) | Mice (Tumor Xenograft) | Non-Small Cell Lung Cancer (NSCLC) | Tumor growth (radiosensitization) | Combination of 10E and radiation significantly inhibited tumor growth. | nih.gov |

| Quinoline-derived trifluoromethyl alcohol (Compound 2) | Zebrafish Embryo | Toxicity and Anticancer Activity | LC50, Apoptosis | Demonstrated potent anticancer activity, more so than cisplatin. | georgiasouthern.edu |

| Quinoline-triazole hybrid (Compound 37) | Golden Hamster | Leishmaniasis (L. donovani) | Parasite load | Compound 37 demonstrated promising leishmanicidal activity. | rsc.org |

Methodologies for Preclinical Pharmacokinetic Assessment (e.g., Plasma Stability, Tissue Distribution Studies)

Preclinical pharmacokinetics (PK) determines the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. These studies are vital for understanding how the body processes a compound and for predicting its behavior in humans.

Pharmacokinetic Parameter Determination: Animals such as mice, rats, dogs, and monkeys are administered the quinoline derivative, often both intravenously and orally, to determine key PK parameters. nih.gov Blood samples are collected over time to measure the plasma concentration of the drug. This data is used to calculate parameters like peak plasma concentration (Cmax), elimination half-life (t1/2), and bioavailability (the fraction of an oral dose that reaches systemic circulation). nih.govnih.gov For example, the pharmacokinetics of the quinolone AT-4140 were studied in multiple animal species, revealing long elimination half-lives and good oral bioavailability in dogs (77%). nih.gov

Plasma Stability: The stability of the compound in plasma is assessed to ensure it does not degrade rapidly in the bloodstream before it can reach its target.

Tissue Distribution Studies: To understand where the drug accumulates in the body, tissue distribution studies are performed. After administration, various tissues (e.g., liver, kidney, lung, brain) are harvested at different time points, and the concentration of the compound is measured. Studies with the quinolone AT-4140 showed that its levels in the tissues of mice and rats were significantly higher (1 to 11 times) than in the plasma, indicating good tissue penetration. nih.gov

Table 5: Examples of Preclinical Pharmacokinetic Parameters for Quinoline Derivatives

| Compound | Animal Model | Dose/Route | Elimination Half-life (t1/2) | Key Finding | Reference |

|---|---|---|---|---|---|

| AT-4140 | Mice | 5 mg/kg (oral) | 5.0 h | Good tissue penetration. | nih.gov |

| AT-4140 | Rats | 5 mg/kg (oral) | 3.8 h | Tissue levels 1-11 times higher than plasma. | nih.gov |

| AT-4140 | Dogs | 5 mg/kg (oral) | 8.0 h | Oral bioavailability of 77%. | nih.gov |

| WR242511 (8-aminoquinoline) | Dogs | Oral / IV | 30 ± 14 h | Peak drug concentrations occurred within 4h for oral dosing. | nih.gov |

Advanced Analytical Methodologies for Characterization and Quantification of Quinoline Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of 8-Chloro-7-(trifluoromethyl)quinolin-4-ol, providing insights into its atomic connectivity, functional groups, and electronic properties. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) is required for a thorough characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl substituents. Spin-spin coupling between adjacent protons would provide valuable information about their relative positions.

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in the molecule. The spectrum of this compound would display unique resonances for each carbon atom in the quinoline core, the trifluoromethyl group, and the carbon bearing the hydroxyl group. The chemical shift of the carbon attached to the fluorine atoms will appear as a characteristic quartet due to C-F coupling.

Two-dimensional (2D) NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure.

COSY experiments would establish the connectivity between coupled protons within the aromatic spin systems.

HSQC spectra would correlate each proton with its directly attached carbon atom.

HMBC spectra would reveal long-range correlations between protons and carbons (typically over two or three bonds), which is vital for confirming the placement of the substituents (Cl, CF₃, and OH) on the quinoline framework.

A hypothetical data table for the expected NMR shifts is presented below. Actual experimental values would need to be determined from the analysis of the pure compound.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

| H-2 | 8.0 - 8.2 | 145 - 150 | C-3, C-4, C-8a |

| H-3 | 6.8 - 7.0 | 110 - 115 | C-2, C-4, C-4a |

| H-5 | 7.6 - 7.8 | 125 - 130 | C-4, C-6, C-8a |

| H-6 | 7.4 - 7.6 | 120 - 125 | C-5, C-7, C-8 |

| OH | 10.0 - 12.0 | - | C-3, C-4, C-4a |

| CF₃ | - | ~124 (q) | - |

Note: The chemical shifts are indicative and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key expected vibrational frequencies include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C=C and C=N stretching: Multiple sharp bands in the 1500-1650 cm⁻¹ region, corresponding to the aromatic quinoline ring.

C-F stretching: Strong, intense absorptions in the 1000-1350 cm⁻¹ range, indicative of the trifluoromethyl group.

C-Cl stretching: A band in the 600-800 cm⁻¹ region.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3200 - 3600 (broad) |

| C-H (aromatic) | 3000 - 3100 |

| C=N (quinoline) | 1620 - 1650 |

| C=C (aromatic) | 1500 - 1600 |

| C-F (trifluoromethyl) | 1000 - 1350 (strong, multiple bands) |

| C-Cl | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the quinoline ring in this compound is expected to absorb UV radiation, resulting in characteristic absorption maxima (λ_max). The positions and intensities of these maxima can be influenced by the substituents and the solvent polarity. The UV-Vis spectrum would be useful for quantitative analysis and for studying interactions with other molecules.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS) provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The isotopic pattern of the molecular ion, particularly the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would be a key diagnostic feature in the mass spectrum of this compound.

| Technique | Information Obtained | Expected Value for C₁₀H₅ClF₃NO |

| MS | Molecular Ion (M⁺) | m/z ~247 |

| HRMS | Exact Mass | 247.0012 |

| MS | Isotopic Pattern | Presence of M+2 peak due to ³⁷Cl |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation of this compound from impurities, starting materials, and byproducts, as well as for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of this compound. A validated HPLC method is critical for quality control during synthesis and for purity assessment of the final product.

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol). Detection is commonly achieved using a UV detector set at one of the absorption maxima of the compound.

The development of a robust HPLC method would involve optimizing several parameters:

Column: Choice of stationary phase (e.g., C18, C8) and column dimensions.

Mobile Phase: Composition and gradient profile of the aqueous and organic phases.

Flow Rate: To ensure efficient separation and reasonable analysis time.

Detection Wavelength: Selected for maximum sensitivity and specificity.

Once developed, the method must be validated according to ICH guidelines to ensure its linearity, accuracy, precision, specificity, and robustness. This validated method can then be used for routine analysis and quality control.

| Parameter | Typical Conditions for HPLC Analysis |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific λ_max (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25 - 40 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly selective analytical technique essential for the definitive characterization and quantification of quinoline derivatives in complex matrices. jchps.comresearchgate.net The method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. jchps.com In a typical LC-MS/MS workflow, the analyte is first separated from other components on a chromatographic column, such as a C18 reversed-phase column, using a gradient elution of a mobile phase, often consisting of an organic solvent like methanol (B129727) or acetonitrile and an aqueous solution containing a modifier like formic acid to improve ionization. mdpi.comnih.gov

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). mdpi.com The resulting precursor ion, which corresponds to the protonated molecule [M+H]⁺ of this compound, is selected in the first quadrupole. This ion is then fragmented in a collision cell to produce characteristic product ions. The second quadrupole analyzes these product ions, and specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), are monitored for highly selective quantification. mdpi.comthermofisher.com This technique offers low detection limits and the capacity to generate structural information, making it invaluable for pharmacokinetic and bioanalytical studies. jchps.com The optimization of MS parameters, including cone voltage and collision energy, is critical for achieving maximum sensitivity and specificity for the target analyte. researchgate.netmdpi.com

Table 1: Representative LC-MS/MS Parameters for Analysis of this compound

| Parameter | Setting |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System |

| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm) thermofisher.com |

| Mobile Phase A | 0.1% Formic Acid in Water mdpi.com |

| Mobile Phase B | Methanol or Acetonitrile mdpi.com |

| Flow Rate | 0.4 - 0.6 mL/min wellcomeopenresearch.org |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer thermofisher.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive mdpi.com |

| MRM Transition (Precursor → Product) | Hypothetical: m/z 262.0 → m/z 242.0 (loss of HF) |

| Cone Voltage | Optimized for analyte (e.g., 20-40 V) |

| Collision Energy | Optimized for fragmentation (e.g., 15-30 eV) |

Rapid Resolution Liquid Chromatography (RRLC)

Rapid Resolution Liquid Chromatography (RRLC), a form of high-throughput HPLC often used interchangeably with UHPLC, significantly reduces analysis time while maintaining high resolution and sensitivity. researchgate.netnih.gov This is achieved by using columns packed with smaller particles (typically sub-2 µm) or superficially porous particles, which enhances separation efficiency. nih.gov The methodology operates at higher pressures and flow rates compared to conventional HPLC, allowing for the baseline separation of multiple active compounds in a fraction of the time, often within minutes. researchgate.netnih.gov

For the analysis of this compound, an RRLC method would offer a significant advantage in quality control and high-throughput screening environments. A validated RRLC method can provide accurate and sensitive quantification, increasing sample analysis throughput considerably. nih.gov The system typically employs a gradient elution with a reverse-phase column and UV detection, though it is frequently coupled with mass spectrometry for enhanced specificity. researchgate.netnih.gov

Table 2: Typical RRLC Method Parameters

| Parameter | Setting |

| LC System | Agilent 1200 Series RRLC or equivalent researchgate.net |

| Column | Phenomenex C18(2)-HST (or equivalent), < 3 µm particle size nih.gov |

| Column Temperature | 40 °C nih.gov |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile nih.gov |

| Gradient | Linear gradient optimized for resolution and speed |

| Flow Rate | 1.0 - 2.0 mL/min researchgate.netnih.gov |

| Run Time | < 10 minutes nih.gov |

| Detection | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer |

| UV Wavelength | Set at λmax of the analyte (e.g., 254 nm and 320 nm) |

Electroanalytical Methodologies for Quantification

Electroanalytical techniques, particularly voltammetry, offer a sensitive, cost-effective, and rapid alternative for the quantification of quinoline derivatives. nih.govresearchgate.net Methods like differential pulse voltammetry (DPV) are based on measuring the current generated from the reduction or oxidation of an electroactive analyte at an electrode surface as a function of an applied potential. nih.gov For quinoline-based compounds, a reduction peak can often be observed at a specific potential, and the height of this peak is directly proportional to the concentration of the analyte in the solution. nih.gov

The development of a voltammetric method for this compound would involve optimizing several key parameters, including the type of working electrode (e.g., renewable amalgam film electrode or glassy carbon electrode), the composition and pH of the supporting electrolyte, and instrumental settings like pulse amplitude and scan rate. nih.govnih.gov These methods can achieve very low limits of detection, often in the nanomolar range, and have been successfully applied to the analysis of various matrices. nih.gov

Table 3: Key Parameters for Voltammetric Quantification of a Quinoline Derivative

| Parameter | Description | Example Value/Condition |

| Technique | Differential Pulse Voltammetry (DPV) nih.gov | --- |

| Working Electrode | Renewable Amalgam Film Electrode (Hg(Ag)FE) or Glassy Carbon Electrode (GCE) nih.gov | --- |

| Reference Electrode | Ag/AgCl | --- |

| Auxiliary Electrode | Platinum wire | --- |

| Supporting Electrolyte | Acidic or buffer solution to optimize signal | 0.05 M HCl or Acetate Buffer nih.gov |

| Preconcentration Potential | Potential applied to accumulate analyte at the electrode surface | -0.4 V to -0.8 V |

| Preconcentration Time | Duration of accumulation to enhance sensitivity | 30 - 120 s nih.gov |

| Potential Range | Scanned potential window to record the analyte's peak | -0.2 V to -1.2 V |

| Peak Potential | Potential at which the maximum current response occurs | Approx. -0.6 to -0.9 mV nih.gov |

Bioanalytical Method Development and Validation for Preclinical Sample Analysis

The development and validation of a robust bioanalytical method are fundamental for the quantitative determination of this compound in biological matrices such as plasma, serum, or tissue homogenates during preclinical studies. rfppl.co.inijprajournal.com This process ensures that the data generated are reliable and reproducible for pharmacokinetic and toxicokinetic evaluations. nih.govijprajournal.com The validation is performed according to guidelines set by regulatory authorities and encompasses several key parameters. jchps.com

The process begins with the development of a method, typically using LC-MS/MS for its high sensitivity and selectivity, which involves optimizing sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation, and mass spectrometric detection. researchgate.net Once developed, the method undergoes a rigorous validation process to assess its performance. nih.gov

Key validation parameters include:

Selectivity: The ability to differentiate and quantify the analyte from endogenous matrix components and other potential interferences. jchps.comnih.gov

Accuracy: The closeness of the determined value to the nominal concentration, typically expressed as a percentage. nih.gov

Precision: The degree of scatter between a series of measurements, evaluated as both intra-day (repeatability) and inter-day (intermediate precision) variability. nih.gov

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. researchgate.net

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. jchps.com

Recovery: The efficiency of the extraction process. jchps.com

Matrix Effect: The influence of matrix components on the ionization of the analyte. nih.gov

Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage. ijprajournal.com

Table 4: Summary of Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix from at least six sources. nih.gov | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. nih.gov |

| Linearity | A calibration curve with at least six non-zero standards. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). researchgate.net |

| Accuracy & Precision | Analyzed at a minimum of three concentration levels (low, mid, high QC) with at least five replicates per level. nih.gov | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (RSD/CV) ≤15% (≤20% at LLOQ). ijprajournal.comnih.gov |

| Recovery | Efficiency of analyte extraction from the biological matrix. | Should be consistent, precise, and reproducible. |

| Matrix Effect | Assessment of ionization suppression or enhancement by matrix components. | CV of the IS-normalized matrix factor calculated from six lots of matrix should be ≤15%. wellcomeopenresearch.org |

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Analyte stability under expected sample handling and storage conditions. | Mean concentrations of stability samples must be within ±15% of nominal concentrations. wellcomeopenresearch.orgijprajournal.com |

Q & A

Q. What are the optimal synthetic routes for 8-chloro-7-(trifluoromethyl)quinolin-4-ol, and how do reaction conditions influence yield?

Methodological Answer : The synthesis typically involves halogenation and trifluoromethylation of the quinoline scaffold. For example, halogenation at position 8 can be achieved using POCl₃ or N-chlorosuccinimide under reflux conditions, while trifluoromethylation at position 7 may employ CF₃Cu or CF₃I in the presence of a palladium catalyst . Yield optimization requires precise stoichiometric control (e.g., 1:1.2 molar ratio of quinolin-4-ol to trifluoromethylating agent) and temperature modulation (60–90°C). Impurities like 7-chloro byproducts can arise from incomplete trifluoromethylation, necessitating purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can spectroscopic techniques (NMR, MS) reliably characterize this compound?

Methodological Answer :

- ¹H NMR : The hydroxyl proton (C4-OH) appears as a singlet near δ 12.5 ppm, while aromatic protons (C2-H and C3-H) resonate as doublets between δ 8.5–9.0 ppm. Chlorine and trifluoromethyl groups induce deshielding, splitting adjacent protons into distinct multiplets .

- MS : ESI-MS typically shows [M+H]⁺ at m/z 278.0 (calculated for C₁₀H₆ClF₃NO). Isotopic patterns for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and fluorine (monoisotopic) confirm substitution .

Q. What are the primary solubility and stability challenges for this compound in aqueous and organic media?

Methodological Answer : The compound is sparingly soluble in water due to its hydrophobic trifluoromethyl group. Stability tests in DMSO or ethanol (0.1–1 mM) show <5% degradation over 72 hours at 4°C. For biological assays, use freshly prepared solutions with co-solvents (e.g., 5% DMSO in PBS) to prevent aggregation .

Advanced Research Questions

Q. How does the trifluoromethyl group at position 7 influence the compound’s bioactivity compared to other substituents (e.g., methyl, hydroxyl)?

Methodological Answer : The –CF₃ group enhances metabolic stability and lipophilicity (logP ≈ 2.8), improving membrane permeability. Comparative studies with 7-methyl or 7-hydroxy analogs show a 3–5× increase in IC₅₀ against cancer cell lines (e.g., MCF-7) due to –CF₃’s electron-withdrawing effects, which modulate quinoline ring electronics and target binding . Computational docking (AutoDock Vina) reveals stronger hydrogen bonding with kinase active sites when –CF₃ is present .

Q. What strategies resolve contradictions in reported IC₅₀ values across different assay systems?

Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum protein binding, pH). Normalize data by:

Q. How can regioselectivity be controlled during functionalization of the quinoline scaffold to avoid competing reactions?

Methodological Answer :

- Chlorination : Use directing groups (e.g., –OH at C4) to favor electrophilic attack at C7.

- Trifluoromethylation : Employ Pd(0)/Xantphos catalysts to suppress side reactions at C5 or C5.

- Kinetic vs. thermodynamic control : Lower temperatures (40–60°C) favor C7–CF₃ over C6 substitution .

Methodological Considerations

Q. What chromatographic methods are recommended for purity analysis?

Methodological Answer :

Q. How to address spectral interference from degradation products in stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.